molecular formula C6H6N2O2S B1415041 (Pyridazin-3-ylthio)acetic acid CAS No. 794574-61-1

(Pyridazin-3-ylthio)acetic acid

Cat. No.: B1415041
CAS No.: 794574-61-1
M. Wt: 170.19 g/mol
InChI Key: CSROZUPCZJTLSR-UHFFFAOYSA-N
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Description

(Pyridazin-3-ylthio)acetic acid is an organic compound that features a pyridazine ring attached to a thioacetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyridazine ring, which contains two adjacent nitrogen atoms, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridazin-3-ylthio)acetic acid typically involves the reaction of pyridazine derivatives with thioacetic acid. One common method includes the nucleophilic substitution reaction where a pyridazine derivative, such as 3-chloropyridazine, reacts with thioacetic acid in the presence of a base like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

(Pyridazin-3-ylthio)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydroxide, ethanol, water.

Major Products Formed

Scientific Research Applications

(Pyridazin-3-ylthio)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler compound with a similar pyridazine ring structure but without the thioacetic acid moiety.

    Pyridazinone: Contains a pyridazine ring with a keto group, exhibiting different chemical and biological properties.

    Thioacetic acid: Lacks the pyridazine ring but shares the thioacetic acid moiety.

Uniqueness

(Pyridazin-3-ylthio)acetic acid is unique due to the combination of the pyridazine ring and the thioacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of both nitrogen atoms in the pyridazine ring and the sulfur atom in the thioacetic acid moiety allows for diverse interactions and transformations, enhancing its utility in research and industry .

Properties

IUPAC Name

2-pyridazin-3-ylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-6(10)4-11-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSROZUPCZJTLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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